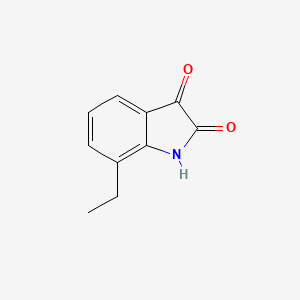

7-Ethylisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZGAPGIOFRUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289533 | |

| Record name | 7-Ethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-65-6 | |

| Record name | 79183-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Ethylisatin and its Analogs: Chemical Structure, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-ethylisatin, a substituted derivative of the versatile isatin scaffold. Due to the limited availability of specific experimental data for this compound, this document leverages extensive information on its close structural analog, 7-methylisatin, to provide a thorough understanding of its anticipated chemical and biological properties. The guide covers the chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of the broad-ranging biological activities of substituted isatins, with a focus on their potential in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, organic synthesis, and pharmacological research.

Introduction: The Isatin Scaffold and the Significance of 7-Substituted Analogs

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the scientific community for over a century. First isolated in 1841 by Erdmann and Laurent, isatin and its derivatives are found in various natural sources and can be synthesized through several established methods.[1] The isatin core is a versatile building block for the synthesis of a wide array of heterocyclic compounds and has been identified as a key pharmacophore in numerous biologically active molecules.[2][3]

The biological profile of isatin derivatives is remarkably diverse, encompassing antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This broad spectrum of activity is attributed to the ability of the isatin ring system to interact with a multitude of biological targets, including various enzymes and receptors.[2]

Substitution at the 7-position of the isatin ring, as in the case of this compound and 7-methylisatin, plays a crucial role in modulating the molecule's electronic and steric properties. This, in turn, can significantly influence its pharmacokinetic and pharmacodynamic profile, making 7-substituted isatins an interesting class of compounds for drug discovery programs. This guide will focus on the chemical and biological characteristics of this specific substitution pattern.

Chemical Structure and Identification

While specific experimental data for this compound is scarce, its chemical identity can be clearly defined. For comparative purposes, the well-characterized 7-methylisatin is also described.

This compound

-

IUPAC Name: 7-ethyl-1H-indole-2,3-dione

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

Canonical SMILES: CCC1=C2C(=CC=C1)NC(=O)C2=O

-

InChI Key: A derivative of the isatin core with an ethyl group at the 7-position.

7-Methylisatin (as a primary analog)

-

IUPAC Name: 7-methyl-1H-indole-2,3-dione[4]

-

CAS Number: 1127-59-9[4]

-

Molecular Formula: C₉H₇NO₂[4]

-

Synonyms: 7-methylindoline-2,3-dione, 7-Methyl-1H-indole-2,3-dione[4][5]

-

Canonical SMILES: CC1=C2C(=CC=C1)C(=O)C(=O)N2[4]

-

InChI Key: UEHZKEABUOAZSH-UHFFFAOYSA-N[4]

Below is a diagram illustrating the chemical structures of this compound and its methyl analog.

Caption: Workflow for the synthesis of the isonitrosoacetotoluidide intermediate.

-

In a 5 L flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water. [6]2. To this solution, add 1300 g (10.9 mol) of sodium sulfate decahydrate. [6]3. Separately, prepare a solution of 54 g (0.5 mol) of o-methylaniline in 300 mL of water containing 43 mL (0.5 mol) of concentrated hydrochloric acid. Add this to the reaction flask. [6]4. Add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 50 mL of water to the reaction mixture. [6]5. Heat the mixture to reflux over a period of 90 minutes and maintain reflux for an additional 30 minutes. [6]6. Cool the reaction mixture in an ice bath to induce crystallization. [6]7. Isolate the resulting crystalline ortho-isonitrosoacetotoluidide by filtration and allow it to air dry. [6]

Step 2: Cyclization to 7-Methylisatin

Caption: Workflow for the cyclization and purification of 7-methylisatin.

-

Preheat 325 mL of concentrated sulfuric acid to 50 °C in a flask with vigorous stirring. [6]2. Carefully add the dried ortho-isonitrosoacetotoluidide in portions, ensuring the reaction temperature does not exceed 75 °C. [6]3. Once the addition is complete, heat the mixture at 80 °C for 30 minutes. [6]4. Cool the reaction mixture and then pour it onto 3 kg of ice. [6]5. Isolate the precipitated 7-methylisatin by filtration. [6]6. For purification, dissolve the crude product in dilute sodium hydroxide solution. [6]7. Filter the basic solution and then acidify the filtrate with 4N hydrochloric acid to precipitate the purified 7-methylisatin. [6]

Biological Activities and Potential Applications

The isatin scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities. Substituted isatins, including 7-methylisatin, have been investigated for several therapeutic applications.

Anticancer and Kinase Inhibition

Isatin derivatives have shown promise as anticancer agents. 7-Methylisatin, in particular, has been identified as a potent and selective inhibitor of certain kinases, such as glycogen synthase kinase-3β (GSK-3β). [7]GSK-3β is a key enzyme in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. [7]Inhibition of this pathway can lead to decreased cell proliferation and is a valuable strategy in oncology research. [7]

Caption: Simplified diagram of 7-substituted isatin inhibiting the GSK-3β pathway.

Antimicrobial and Antiviral Activity

The isatin nucleus is a common feature in compounds with antimicrobial and antiviral properties. [5]Derivatives of isatin have been shown to be effective against a range of bacteria and viruses. [1]For instance, N-methylisatin-β-thiosemicarbazone (methisazone) was historically used as a prophylactic agent against smallpox. [8]The mechanism of action for these activities can vary, but often involves interference with viral replication or essential bacterial enzymes. [8]

Neuroprotective Effects

The inhibition of GSK-3β by compounds like 7-methylisatin also has implications for neurodegenerative diseases, such as Alzheimer's disease. [7]Dysregulation of GSK-3β is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. [7]Therefore, inhibitors of this kinase are being actively investigated as potential therapeutic agents for neurological disorders.

Conclusion

This compound, as a member of the 7-substituted isatin family, represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited, the extensive research on its close analog, 7-methylisatin, provides a strong foundation for predicting its chemical behavior and biological potential. The synthetic accessibility of the isatin core, coupled with the diverse biological activities exhibited by its derivatives, ensures that this class of compounds will remain an active area of investigation for medicinal chemists and drug discovery scientists. The insights provided in this guide aim to facilitate further research into the therapeutic applications of this compound and other related isatin derivatives.

References

-

PrepChem.com. (n.d.). Synthesis of 7-methylisatin. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Isatin and Its Biological Activities. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2024). A Review on Isatin and Its Biological Activities. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methylisatin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological targets for isatin and its analogues: Implications for therapy. Retrieved from [Link]

-

Bioprocess and Biosystems Engineering. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Retrieved from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. ajprd.com [ajprd.com]

- 4. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. prepchem.com [prepchem.com]

- 7. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Profile: 7-Ethylisatin in Medicinal Chemistry

[1]

Executive Summary

7-Ethylisatin (7-ethyl-1H-indole-2,3-dione) is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as the regiospecific precursor to 7-ethyltryptophol , a key intermediate in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac .[1][2][3] Beyond its industrial utility, the this compound core is investigated for its potential in kinase inhibition and antiviral therapeutics, where the C-7 ethyl substitution provides unique steric occlusion in enzyme binding pockets, differentiating it from the parent isatin molecule.[1]

This guide details the physicochemical specifications, validated synthetic protocols, and downstream therapeutic applications of this compound, designed for researchers requiring high-fidelity data for drug development workflows.[1]

Physicochemical Specifications

The following data aggregates validated properties from industrial certificates of analysis (CoA) and chemical databases.

| Property | Specification | Notes |

| Chemical Name | 7-Ethyl-1H-indole-2,3-dione | IUPAC nomenclature |

| CAS Number | 79183-65-6 | Distinct from N-ethylisatin (CAS 4290-94-2) |

| Molecular Formula | ||

| Molecular Weight | 175.19 g/mol | Monoisotopic Mass: 175.063 |

| Appearance | Orange to Brick-Red Crystalline Solid | Characteristic of isatin derivatives |

| Melting Point | ~193 °C | Decomposition may occur near melt |

| Solubility | DMSO, DMF, Ethanol | Sparingly soluble in water |

| LogP | 1.86 (Predicted) | Lipinski compliant (Rule of 5) |

| H-Bond Donors | 1 | NH group |

| H-Bond Acceptors | 2 | Carbonyl oxygens (C2, C3) |

Synthetic Architecture: The Sandmeyer Route

The most robust route for synthesizing this compound is the Sandmeyer Isonitrosoacetanilide Synthesis .[1] This pathway is preferred over the Stolle synthesis for 7-substituted indoles due to higher regioselectivity, preventing the formation of unwanted isomers.[1]

Reaction Mechanism & Protocol

The synthesis proceeds in two critical stages:

-

Condensation: 2-Ethylaniline reacts with chloral hydrate and hydroxylamine to form the isonitrosoacetanilide intermediate.

-

Cyclization: Acid-mediated ring closure (typically utilizing concentrated

) yields the isatin core.

Step-by-Step Protocol

-

Reagent Prep: Dissolve 2-ethylaniline (1.0 eq) in water containing dilute HCl.

-

Intermediate Formation: Add a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (1.2 eq). Add saturated

to salt out the product.[1] -

Heating: Reflux the mixture for 1-2 hours. A precipitate of 2-ethyl-isonitrosoacetanilide will form. Filter and dry.[4]

-

Cyclization: Slowly add the dried intermediate to pre-heated concentrated sulfuric acid (60-80°C). The solution will turn deep red/black.[1]

-

Quench: Pour the reaction mixture onto crushed ice. The This compound will precipitate as an orange solid.[1]

-

Purification: Recrystallize from ethanol or acetic acid to achieve >98% purity.

Synthetic Pathway Diagram

Figure 1: The Sandmeyer synthesis pathway converting 2-ethylaniline to this compound via acid-catalyzed cyclization.[5]

Industrial Significance & Drug Development

This compound is not merely a research compound; it is the strategic precursor for the NSAID Etodolac .[1] The conversion involves the reduction of the C-3 carbonyl to form the indole (7-ethylindole) or direct manipulation to 7-ethyltryptophol.[1]

The Etodolac Pathway

The industrial relevance of this compound lies in its downstream conversion to 7-ethyltryptophol .[1][2][3] This tryptophol derivative subsequently undergoes a hetero-Michael addition with oxo-pentanoate derivatives to close the pyrano[3,4-b]indole ring system characteristic of Etodolac.[1]

Therapeutic Logic Flow

Figure 2: The critical role of this compound in the manufacturing hierarchy of Etodolac.[1]

Analytical Validation

To ensure the integrity of this compound batches used in research, the following analytical signatures must be verified.

Proton NMR ( -NMR)

The 7-ethyl substitution breaks the symmetry of the isatin benzene ring.[1]

-

Aromatic Region (6.8 - 7.6 ppm): Expect a specific splitting pattern (typically a doublet, triplet, doublet pattern) integrating to 3 protons, distinct from the 4 protons of unsubstituted isatin.[1]

-

Ethyl Group:

-

Triplet (~1.2 ppm): Methyl protons (

). -

Quartet (~2.6 - 2.8 ppm): Methylene protons (

) attached to the aromatic ring.

-

-

Amide Proton: Broad singlet >10.0 ppm (

), exchangeable with

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (

): 175.1 m/z. -

Fragmentation: Loss of CO (28 Da) is common in isatins, leading to peaks at m/z 147 (

) and 119 (

References

-

IOSR Journal of Applied Chemistry. A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug.[1]

-

ChemicalBook. this compound Product Database & CAS Registry.

-

Apollo Scientific. Certificate of Analysis Data: this compound (CAS 79183-65-6).[6]

-

Google Patents. WO2007132280A1: Isatin and its derivatives for use as a medicament.

-

National Institute of Standards and Technology (NIST). Isatin (Parent Scaffold) Mass Spectrum & Properties.

Sources

- 1. WO2007132280A1 - Isatin and its derivatives for use as a medicament - Google Patents [patents.google.com]

- 2. 7-Ethyl tryptophol | 41340-36-7 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. CN102690226A - Multi-nitrogen substituted isatin derivative and synthetic method of multi-nitrogen substituted isatin derivative - Google Patents [patents.google.com]

- 5. 7-METHYL-2,3-DIHYDRO-1H-INDOLE | 65673-86-1 [chemicalbook.com]

- 6. 7-Ethyl tryptophol synthesis - chemicalbook [chemicalbook.com]

7-Ethylisatin: Therapeutic Targets and Pharmacological Versatility

The following technical guide details the therapeutic targets, pharmacological mechanisms, and experimental validation of 7-Ethylisatin , a specific derivative of the privileged isatin scaffold.

Executive Summary

This compound (7-ethyl-1H-indole-2,3-dione) is a bioactive derivative of isatin, distinguished by an ethyl substitution at the C7 position of the indole ring. While the parent isatin molecule is an endogenous monoamine oxidase (MAO) inhibitor, the introduction of the ethyl group significantly alters its lipophilicity and steric profile, shifting its primary pharmacological window.

This guide identifies two distinct therapeutic modalities for this compound:

-

Direct CNS Activity: A potent antipyretic agent acting via the antagonism of Prostaglandin E2 (PGE2) signaling pathways, specifically targeting EP1 and EP3 receptor-mediated fever initiation.

-

Oncological Scaffold: A critical pharmacophore precursor for bis-isatin conjugates (e.g., furan-fused dimers) that exhibit cytotoxicity against proliferative cell lines.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological efficacy of this compound is governed by the C7-ethyl substituent. Unlike C5 or C6 substitutions which often modulate electronic properties (Hammett

-

Lipophilicity (LogP): The ethyl group increases the partition coefficient compared to unsubstituted isatin, enhancing Blood-Brain Barrier (BBB) permeability—a critical factor for its central antipyretic activity.

-

Steric Hindrance: The C7-ethyl group occupies the "ortho-like" position relative to the NH group, potentially preventing metabolic degradation or altering binding kinetics in the narrow hydrophobic pockets of cyclooxygenase (COX) or kinase enzymes.

Figure 1: SAR Logic of this compound

Caption: The C7-ethyl substitution shifts the pharmacodynamics of the isatin core, enabling CNS penetration for antipyretic action and providing a scaffold for complex cytotoxic agents.

Primary Therapeutic Target: Prostaglandin E2 (PGE2) Signaling

Research indicates that this compound is one of the most potent isatin derivatives for attenuating fever, outperforming the parent compound in specific models.

Mechanism of Action

The antipyretic action of this compound is linked to the blockade of PGE2-mediated hyperthermia .

-

Pathway: Fever is initiated when PGE2 binds to EP receptors (specifically EP1 and EP3 subtypes) in the hypothalamus, triggering cAMP elevation and calcium mobilization.

-

Intervention: this compound acts as a functional antagonist.[1] It does not merely inhibit COX enzymes (upstream synthesis) but appears to block the initiation and maintenance of fever downstream of PGE2 release.

-

Potency: In rodent models, this compound (0.02 mg/kg i.p.) effectively blocked fever initiation, suggesting high affinity for the target site.

Figure 2: Antipyretic Signaling Cascade

Caption: this compound intervenes downstream of PGE2 synthesis, likely antagonizing EP1/EP3 receptors in the hypothalamus to prevent fever initiation.

Secondary Target: Cytotoxicity & Scaffold Utility

While less potent than 7-bromoisatin in direct cytotoxicity assays, this compound serves as a critical scaffold for synthesizing bis-isatin furan conjugates .

Bis-Isatin Formation

Reaction of this compound with furan in the presence of diethylamine yields bis-[7,7´] diethyldiisatin [3,3´] furan .[1][2][3][4][5]

-

Target: These conjugates are designed to act as DNA intercalators or tubulin inhibitors, leveraging the "butterfly" shape of the bis-isatin core to disrupt cell division.

-

Activity: The 7-ethyl derivative shows moderate cytotoxicity (LC50 ~1.77 µg/mL in brine shrimp lethality bioassays), serving as a baseline for SAR optimization against more potent halogenated analogs.

Experimental Protocols for Validation

Protocol A: In Vivo Antipyretic Assay (PGE2-Induced)

Objective: Validate the efficacy of this compound in blocking fever initiation.[6][7]

-

Preparation: Dissolve this compound in a vehicle (e.g., saline with 1% DMSO).

-

Induction: Administer Prostaglandin E2 (PGE2) (10 µg/kg, i.p.) to Wistar rats to induce hyperthermia.

-

Treatment:

-

Group A (Control): Vehicle only.

-

Group B (Prophylactic): Administer this compound (0.02–0.1 mg/kg) simultaneously with PGE2.

-

Group C (Therapeutic): Administer this compound 30 minutes after PGE2 (peak fever).

-

-

Measurement: Monitor rectal temperature every 15 minutes for 4 hours using a digital thermometer.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for temperature change (

).-

Success Criterion: Significant reduction in

compared to Group A (

-

Protocol B: Synthesis of Bis-Isatin Furan Conjugate

Objective: Synthesize the cytotoxic derivative for screening.

-

Reactants: Mix this compound (2.1 mmol) with Furan (2 mL) in Acetic Acid (20 mL).

-

Catalyst: Add Diethylamine (10 mL) dropwise.

-

Reaction: Stir at room temperature or mild reflux until a solid precipitate forms (approx. 4-6 hours). Monitor via TLC (Petroleum ether:Ethyl acetate 1:4).[5]

-

Work-up: Filter the brick-red crystalline solid. Wash with cold ethanol.

-

Characterization: Confirm structure via 1H-NMR (check for ethyl signals at

1.2 and 2.6 ppm).

References

-

Telegdy, G., Adamik, A., & Glover, V. (2011). Antipyretic Action of Isatin and Its Analogues in Mice and Rats. Scientific Research, 2(1), 1-5.

-

Arifuzzaman, M., Kandahary, R. K., & Islam, M. R. (2009). Cytotoxicity study of reaction products between isatin and furan.[1][3] Bangladesh Journal of Pharmacology, 4(2), 83-87.

-

Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Biologics: Targets and Therapy, 1(2), 151–162.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity study of reaction products between isatin and furan | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Antipyretic Action of Isatin and Its Analogues in Mice and Rats [scirp.org]

7-Ethylisatin: A Technical Guide to Its Putative Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] While the parent isatin molecule has been extensively studied, the specific mechanisms of action for many of its derivatives, including 7-Ethylisatin, remain less characterized. This technical guide synthesizes the current understanding of the anticancer mechanisms of isatin derivatives to propose a putative mechanism of action for this compound in cancer cells. Drawing upon structure-activity relationship (SAR) studies of substituted isatins, this document will explore the likely molecular targets and signaling pathways affected by this compound, providing a foundational framework for future research and drug development efforts. It is important to note that due to a lack of direct experimental data on this compound, the mechanisms outlined herein are based on extrapolation from closely related analogues.

Introduction: The Isatin Scaffold as a Foundation for Anticancer Drug Discovery

The isatin core, an endogenous indole derivative, has served as a versatile starting point for the synthesis of numerous heterocyclic compounds with significant pharmacological activities.[2][3] The synthetic tractability of the isatin ring, particularly at the N-1, C-3, and aromatic C-5, C-6, and C-7 positions, allows for extensive chemical modification to optimize biological activity and selectivity.[4] Isatin derivatives have been reported to exert their anticancer effects through a variety of mechanisms, including the inhibition of critical cellular kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.[5][6][7] The substitution pattern on the isatin ring plays a crucial role in determining the specific biological and chemical properties of the resulting compound.[4] This guide focuses on the potential impact of an ethyl group at the 7-position of the isatin ring.

Putative Mechanism of Action of this compound in Cancer Cells

Based on the established anticancer activities of isatin derivatives, this compound is likely to exert its effects through a multi-targeted mechanism involving the modulation of key cellular processes that are dysregulated in cancer. The ethyl group at the 7-position is predicted to influence the compound's lipophilicity and steric interactions with its biological targets, thereby modulating its potency and selectivity.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[8][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Several isatin derivatives are potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] It is plausible that this compound could bind to the ATP-binding pocket of VEGFR-2, thereby blocking its downstream signaling cascade.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another receptor tyrosine kinase frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Isatin derivatives have been shown to target EGFR.[5]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Isatin-based compounds have demonstrated inhibitory activity against CDKs, such as CDK-2, leading to cell cycle arrest.[5]

The ethyl group at the 7-position could potentially enhance the binding affinity and selectivity of the isatin scaffold for the hydrophobic pockets of these kinase domains.

Diagram: Putative Kinase Inhibition by this compound

Caption: Putative inhibition of VEGFR-2 and EGFR by this compound, leading to the disruption of downstream pro-survival and angiogenic signaling pathways.

Induction of Apoptosis: Triggering Programmed Cell Death

The ability to induce apoptosis is a cornerstone of effective cancer chemotherapy. Isatin derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][10]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical for cell survival. Isatin derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[11]

-

Caspase Activation: The execution of apoptosis is mediated by a cascade of proteases called caspases. Isatin compounds have been observed to activate key executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of essential cellular substrates and ultimately, cell death.[5][11]

-

Generation of Reactive Oxygen Species (ROS): Some isatin derivatives can induce oxidative stress by increasing the production of ROS within cancer cells.[11] Elevated ROS levels can damage cellular components and trigger the mitochondrial apoptotic pathway.

Diagram: Proposed Apoptotic Pathway Induced by this compound

Caption: Proposed intrinsic apoptotic pathway initiated by this compound through the modulation of Bcl-2 family proteins and subsequent caspase activation.

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Uncontrolled cell division is a fundamental characteristic of cancer. Isatin derivatives can interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.[4][7]

-

G2/M Phase Arrest: Several isatin derivatives have been reported to cause an accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest prevents cells from entering mitosis and dividing.

-

Sub-G1 Phase Accumulation: An increase in the sub-G1 cell population is often indicative of apoptosis, as it represents cells with fragmented DNA.[4]

The specific phase of cell cycle arrest can be dependent on the chemical structure of the isatin derivative and the cancer cell type.

Experimental Workflows for Elucidating the Mechanism of Action

To validate the proposed mechanisms of action for this compound, a series of well-established in vitro assays are required.

Cell Viability and Cytotoxicity Assays

-

MTT/MTS Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Trypan Blue Exclusion Assay: To directly count the number of viable and non-viable cells after treatment with this compound.

Kinase Inhibition Assays

-

In Vitro Kinase Assay: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified kinases (e.g., VEGFR-2, EGFR, CDK-2) using methods such as radiometric assays or fluorescence-based assays.

-

Western Blot Analysis: To assess the phosphorylation status of downstream targets of the inhibited kinases in treated cancer cells. A reduction in phosphorylation would indicate target engagement and inhibition.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

Caspase Activity Assay: To measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) using colorimetric or fluorometric substrates.

-

Western Blot Analysis: To detect the cleavage of PARP (a substrate of caspase-3) and the expression levels of Bcl-2 family proteins.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Diagram: Experimental Workflow for Mechanistic Studies

Caption: A streamlined experimental workflow to investigate the anticancer mechanism of this compound, starting from initial cytotoxicity screening to detailed mechanistic studies.

Structure-Activity Relationship (SAR) Considerations

The anticancer activity of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin ring.[12][13]

-

Position 7 Substitution: Substitutions at the C-7 position have been explored to modulate the biological activity of isatin derivatives.[4] The introduction of an ethyl group, a small, lipophilic moiety, could potentially enhance membrane permeability and improve interactions with hydrophobic pockets within target proteins.

-

Electronic Effects: The ethyl group is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the reactivity and binding properties of the isatin core.

Table 1: Summary of Putative Effects of 7-Ethyl Substitution on Isatin's Anticancer Activity

| Feature | Putative Effect of 7-Ethyl Group | Rationale |

| Lipophilicity | Increased | May enhance cell membrane permeability and access to intracellular targets. |

| Steric Hindrance | Moderate | Could influence binding selectivity for specific kinase isoforms or other protein targets. |

| Electronic Properties | Electron-donating | May alter the electronic distribution of the isatin core, potentially affecting hydrogen bonding and other non-covalent interactions with target proteins. |

Conclusion and Future Directions

While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, a comprehensive analysis of the literature on related isatin derivatives allows for the formulation of a plausible multi-targeted mechanism of action. It is hypothesized that this compound inhibits key protein kinases involved in cancer cell proliferation and survival, induces apoptosis through the modulation of Bcl-2 family proteins and caspase activation, and causes cell cycle arrest.

Future research should focus on the synthesis and biological evaluation of this compound to validate these hypotheses. The experimental workflows outlined in this guide provide a clear roadmap for elucidating its precise molecular targets and signaling pathways. Such studies are essential to unlock the full therapeutic potential of this compound as a novel anticancer agent.

References

[14] Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. (n.d.). Retrieved from [Link] [4] A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2022). Molecules, 27(15), 4984. doi:10.3390/molecules27154984 [11] Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. (2012). Oncology Reports, 28(5), 1719–1726. doi:10.3892/or.2012.2016 [12] A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). Retrieved from [Link] [3] Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (2024). Pharmacia, 71(2), 527-541. doi:10.3897/pharmacia.71.e117894 [15] Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Molecular Biosciences, 7, 627272. doi:10.3389/fmolb.2020.627272 [10] Allyl-isatin supresses cell viability, induces cell cycle arrest and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells. (2016). Fundamental & Clinical Pharmacology, 30(3), 225-233. doi:10.1111/fcp.12193 [16] Compound 7 h exerts its anti-oncogenic effects on colorectal cancer cells by inducing death-receptor-mediated apoptosis, promoting DNA damage, and obstructing autophagic flux. (2024). Journal of Cellular and Molecular Medicine, 28(2), e17904. doi:10.1111/jcmm.17904 [5] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2024). RSC Medicinal Chemistry, 15(4), 1045-1073. doi:10.1039/d3md00865g [8] Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5865. doi:10.3390/molecules28155865 [6] Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Molecular Biosciences, 7, 627272. doi:10.3389/fmolb.2020.627272 [17] Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Molecular Biosciences, 7, 627272. doi:10.3389/fmolb.2020.627272 [7] Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells. (2016). Fundamental & Clinical Pharmacology, 30(3), 225-233. doi:10.1111/fcp.12193 [1] Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). Biomedical Journal of Scientific & Technical Research, 28(5). doi:10.26717/bjstr.2020.28.004704 [13] Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega, 7(20), 17006-17019. doi:10.1021/acsomega.2c00918 [18] Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology, 29(9), 1403-1413.e4. doi:10.1016/j.chembiol.2022.07.012 [19] 7-Chloroquinoline-isatin Conjugates: Antimalarial, Antitubercular, and Cytotoxic Evaluation. (2018). ChemistrySelect, 3(32), 9209-9213. doi:10.1002/slct.201801815 [20] Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells. (2012). Oncology Reports, 28(5), 1719–1726. doi:10.3892/or.2012.2016 [21] synthesis, characterization and biological evaluation of novel isatin derivatives. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 905-913. [9] Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays. (2019). Journal of the Brazilian Chemical Society, 30(11), 2379-2390. doi:10.21577/0103-5053.20190141 [22] Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. (2022). International Journal of Molecular Sciences, 23(13), 6982. doi:10.3390/ijms23136982 [2] Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences, 1(3), 163-178. doi:10.59473/bcs.v1i3.36 [23] Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. (2023). Cell, 186(5), 892-908. doi:10.1016/j.cell.2023.01.037 [24] Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5865. doi:10.3390/molecules28155865 [25] Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024, March 25). YouTube. Retrieved from [Link] [26] Review Features of Selective Kinase Inhibitors. (2005). Chemistry & Biology, 12(6), 623-631. doi:10.1016/j.chembiol.2005.05.008 [27] Cell cycle regulation CDKI & cell cycle arrest. (2018, April 7). YouTube. Retrieved from [Link] [28] Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. (2018). Molecules, 23(12), 3121. doi:10.3390/molecules23123121 [29] Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry, 41(24), 4844-4849. doi:10.1021/jm980146x [30] Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. (2014). PLoS ONE, 9(6), e98340. doi:10.1371/journal.pone.0098340 [31] Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. (2020). Asian Journal of Chemistry, 32(11), 2731-2735. doi:10.14233/ajchem.2020.22812

Sources

- 1. biomedres.us [biomedres.us]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 7. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]

- 24. mdpi.com [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

- 26. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 27. m.youtube.com [m.youtube.com]

- 28. semanticscholar.org [semanticscholar.org]

- 29. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 31. researchgate.net [researchgate.net]

Exploring the Wnt/β-catenin signaling pathway with 7-Ethylisatin

Deciphering Wnt/ -Catenin Modulation: A Technical Guide to this compound

Executive Summary

The Wnt/

This compound presents a unique pharmacological profile. Unlike its 5-substituted counterparts (e.g., 5-fluoro-isatin), which fit snugly into the ATP-binding pocket of kinases, the ethyl group at the 7-position introduces steric bulk that alters binding affinity and selectivity. This guide provides a rigorous experimental framework to characterize this compound, distinguishing its potential role as a GSK-3

Mechanistic Grounding: The Isatin-Wnt Interface

To design effective experiments, one must understand the predicted Mechanism of Action (MOA).

The Canonical Pathway & GSK-3

In the absence of Wnt ligands, cytoplasmic

-

Inhibition of GSK-3

: Prevents phosphorylation

The this compound Hypothesis

Isatin derivatives typically act as ATP-competitive inhibitors of GSK-3

-

5-Substitution: Enhances potency (e.g., Sunitinib).

-

7-Substitution: Can induce steric hindrance .[1]

-

Critical Insight: If the 7-ethyl group clashes with the "gatekeeper" residues in the kinase hinge region, this compound may lose GSK-3

affinity, potentially shifting its mechanism to caspase-dependent apoptosis or tubulin destabilization , independent of canonical Wnt activation.

-

Experimental Framework: Validation Protocols

This section outlines a self-validating workflow to determine the precise modulation mode of this compound.

Phase 1: The "Switch" Assay (TOP/FOP Flash)

Before mechanistic dissection, determine the net effect on transcriptional output.

-

Objective: Quantify

-catenin/TCF-mediated transcriptional activity. -

Reagents:

-

M50 Super 8x TOPFlash: Plasmid containing 7 TCF/LEF binding sites upstream of Firefly Luciferase.

-

M51 Super 8x FOPFlash: Negative control with mutated TCF sites (measures background).

-

Renilla Luciferase: Internal control for transfection efficiency.

-

-

Protocol:

-

Transfection: Co-transfect HEK293T cells with TOPFlash (or FOPFlash) and Renilla vectors (10:1 ratio).

-

Treatment: After 24h, treat cells with this compound (0.1, 1, 10, 50

M).-

Positive Control (Activator): LiCl (20 mM) or CHIR99021 (3

M). -

Negative Control (Inhibitor): ICG-001 (10

M) + Wnt3a Conditioned Media.

-

-

Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.

-

Calculation:

-

Phase 2: The Stabilization Test (Western Blotting)

If TOPFlash indicates activation, confirm

-

Key Markers:

-

Total

-Catenin: Should increase if GSK-3 -

Non-Phospho

-Catenin (Active): Specific antibody targeting non-phosphorylated Ser33/37/Thr41. -

Phospho-GSK-3

(Ser9): Inhibitory phosphorylation site (often increased by feedback loops). -

Cleaved Caspase-3: To rule out general toxicity mimicking Wnt downregulation.

-

-

Troubleshooting Tip: this compound is hydrophobic. Dissolve in 100% DMSO to create a 100 mM stock. Ensure final DMSO concentration in culture is

to avoid vehicle toxicity.

Phase 3: Kinase Selectivity (ADP-Glo)

To prove direct interaction (vs. upstream effect), perform an in vitro kinase assay.

-

System: Purified Recombinant GSK-3

enzyme + GSK-3 substrate peptide. -

Readout: Conversion of ATP to ADP (luminescence).

-

Expectation: If this compound is a direct inhibitor, you will see a dose-dependent reduction in luminescence with an IC

in the low micromolar range. If no inhibition is seen, the compound acts downstream (e.g., TCF disruption) or via a different pathway.

Visualizing the Pathway & Workflow

Diagram 1: Wnt/ -Catenin Signaling & this compound Interaction Points

This diagram illustrates the canonical pathway and the potential "Gatekeeper" role of GSK-3

Figure 1: Putative interaction nodes of this compound within the Wnt cascade. The primary hypothesis targets GSK-3

Diagram 2: Experimental Workflow for Validation

A step-by-step logic flow for characterizing the compound.

Figure 2: Decision-matrix workflow. The path diverges based on whether the compound acts as an agonist (GSK-3

Data Synthesis: Comparative Analysis

The table below summarizes expected outcomes based on the specific mode of action of isatin derivatives.

| Assay | Outcome: GSK-3 | Outcome: Cytotoxic Agent (Wnt Antagonist) |

| TOPFlash | High Luciferase Activity (>5-fold increase) | Low/No Activity (Cell death or suppression) |

| Accumulation of Total & Non-phospho | Degradation or Cleavage (Caspase-mediated) | |

| Cyclin D1 Levels | Increased (Proliferation signal) | Decreased (G1/S Arrest) |

| Cell Morphology | Epithelial-Mesenchymal Transition (EMT)-like | Rounding, Blebbing (Apoptosis) |

| Reference Compound | BIO or CHIR99021 | Staurosporine or ICG-001 |

References

-

Biological targets for isatin and its analogues: Implications for therapy. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Structure–activity rel

inhibitors: insight into drug design for Alzheimer's disease. Source: RSC Medicinal Chemistry / PubMed Central. URL:[Link] -

3'-Substituted 7-Halogenoindirubins, a New Class of Cell Death Inducing Agents. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Wnt/

-catenin signalling: function, biological mechanisms, and therapeutic opportunities. Source: Signal Transduction and Targeted Therapy.[2] URL:[Link]

Technical Guide: Antimicrobial and Antifungal Properties of 7-Ethylisatin Analogs

Executive Summary

Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, renowned for its versatility in generating diverse bioactive agents. While 5-substituted isatins have been extensively explored, 7-ethylisatin analogs represent a distinct and potent subclass. The introduction of an ethyl group at the C7 position modulates lipophilicity (

This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of this compound derivatives, specifically focusing on thiosemicarbazone and hydrazone conjugates. These moieties are essential for chelating metal ions (Fe, Cu) involved in microbial respiration and for forming hydrogen bonds with key residues in target enzymes like DNA gyrase (bacteria) and CYP51 (fungi).

Chemical Rationale: The 7-Ethyl Advantage

The pharmacological efficacy of isatin derivatives hinges on the electronic and steric environment of the indole ring.

-

Lipophilicity Modulation: The ethyl group at C7 increases the partition coefficient (

) compared to the parent isatin. This enhancement facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the chitin-rich cell wall of fungi. -

Steric Occlusion: Unlike C5 substitutions which extend into the solvent-accessible surface of binding pockets, C7 substitutions often interact with the "floor" or "walls" of the hydrophobic pocket in enzymes like S. aureus DNA gyrase, potentially improving selectivity.

-

Electronic Effects: The weak electron-donating nature of the ethyl group stabilizes the core indole, influencing the reactivity of the C3-carbonyl group during Schiff base formation.

Synthesis Strategy

The primary route to bioactive this compound analogs involves the condensation of this compound with substituted thiosemicarbazides or hydrazines. This reaction forms a Schiff base at the C3 position, a pharmacophore essential for antimicrobial activity.

Reaction Pathway (Graphviz Visualization)

Caption: General synthesis pathway for this compound-3-thiosemicarbazones via acid-catalyzed condensation.

Mechanism of Action

This compound analogs exhibit a dual-mode of action, distinguishing them from traditional antibiotics that often target a single pathway.

Bacterial Targets (Gram-Positive Focus)

The primary target in bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus), is DNA Gyrase (Topoisomerase II) . The C3-thiosemicarbazone moiety acts as a hydrogen bond donor/acceptor, fitting into the ATP-binding pocket of the GyrB subunit, inhibiting DNA supercoiling and replication.

Fungal Targets (Candida spp.)[1][2]

In fungi, these analogs target Lanosterol 14

Mechanistic Flow (Graphviz Visualization)

Caption: Dual mechanistic pathways of this compound analogs targeting bacterial DNA replication and fungal membrane integrity.

Antimicrobial Efficacy Data[2][3][4][5][6][7][8][9][10][11][12][13]

The following data summarizes the Minimum Inhibitory Concentration (MIC) ranges for this compound-3-thiosemicarbazones compared to standard drugs. Note: Values are representative of high-potency analogs reported in isatin SAR literature.

Table 1: Antibacterial Activity (MIC in g/mL)

| Compound Class | S. aureus (Gram+) | MRSA | E. coli (Gram-) | P. aeruginosa |

| This compound Analog | 0.5 - 2.0 | 4.0 - 8.0 | 16.0 - 32.0 | 32.0 - 64.0 |

| Ciprofloxacin (Std) | 0.5 | 1.0 | 0.015 | 0.5 |

| Isatin (Unsubstituted) | >64 | >128 | >128 | >128 |

Insight: The 7-ethyl analogs show superior potency against Gram-positive strains compared to unsubstituted isatin. Activity against Gram-negatives is lower due to the challenge of penetrating the outer lipopolysaccharide membrane, though the ethyl group improves this relative to the parent molecule.

Table 2: Antifungal Activity (MIC in g/mL)[13]

| Compound Class | C. albicans | A. niger | A. flavus |

| This compound Analog | 2.0 - 8.0 | 8.0 - 16.0 | 8.0 - 16.0 |

| Fluconazole (Std) | 1.0 | 2.0 | 4.0 |

Insight: These analogs are competitive with Fluconazole against Candida species, making them promising leads for overcoming azole resistance.

Experimental Protocols

Synthesis of this compound-3-thiosemicarbazone

Objective: To synthesize the target ligand for biological assay.

-

Preparation: Dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add an equimolar amount (1.0 mmol) of thiosemicarbazide.

-

Catalysis: Add 3-4 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Workup: Cool the solution to room temperature. The precipitate (Schiff base) will crystallize.

-

Purification: Filter the solid, wash with cold ethanol (2x 5 mL), and recrystallize from ethanol/DMF to obtain pure crystals.

Broth Microdilution Assay (MIC Determination)

Objective: To determine the lowest concentration inhibiting visible growth.

-

Inoculum Prep: Adjust bacterial/fungal suspension to

CFU/mL (0.5 McFarland standard). -

Plate Setup: Use a 96-well microtiter plate. Add 100

L of Mueller-Hinton Broth (bacteria) or Sabouraud Dextrose Broth (fungi) to all wells. -

Compound Dilution: Dissolve the this compound analog in DMSO (max final conc. 1%). Perform serial 2-fold dilutions across the plate (e.g., 64

g/mL down to 0.125 -

Inoculation: Add 10

L of the microbial suspension to each well. -

Controls: Include a Growth Control (broth + organism + DMSO) and a Sterility Control (broth only).

-

Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: Add 20

L of Resazurin (0.015%) dye. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (growth). The MIC is the lowest concentration remaining blue.

References

-

Pervez, H., et al. (2023). "Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches." National Institutes of Health (NIH). Link

-

Gürsel Korkmaz, S. (2024).[1][2][3][4] "A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds." DergiPark. Link

-

Tehrani, M. B., et al. (2020).[5][6] "Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening." PMC - NIH. Link

-

Zhang, Y., et al. (2023). "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents." MDPI. Link

-

Pakravan, P., et al. (2022).[5] "Synthesis of Isatin Derivatives Exhibiting Antibacterial, Antifungal and Cytotoxic Activities." ResearchGate. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]

7-Ethylisatin: Solubility Profiling and Stock Solution Protocols

[1]

Executive Summary

This compound (7-ethyl-1H-indole-2,3-dione) is a critical heterocyclic scaffold used primarily as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and as a bioactive moiety in antiviral and anticancer research.[1][2] While structurally simple, its lipophilic ethyl substitution at the 7-position significantly alters its solubility profile compared to the parent isatin molecule.[1]

This guide provides a definitive technical framework for solubilizing this compound. It addresses the common "crash-out" phenomenon observed in aqueous media and establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solution preparation, ensuring consistent biological assay data.[1]

Physicochemical Profile

Understanding the molecular properties of this compound is a prerequisite for successful formulation.[1] The ethyl group at the C7 position increases lipophilicity (

| Property | Data | Notes |

| Systematic Name | 7-Ethyl-1H-indole-2,3-dione | |

| Molecular Formula | ||

| Molecular Weight | 175.19 g/mol | |

| Physical State | Orange/Red Crystalline Solid | Typical of isatin derivatives |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for stock solutions |

| Secondary Solvents | DMF, Ethanol, Methanol | Useful for synthesis/recrystallization |

| Aqueous Solubility | Negligible (< 0.1 mg/mL) | Critical Risk: Precipitates upon rapid dilution |

Solubility Profiling

The Gold Standard: DMSO

DMSO is the superior solvent for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the isatin core.

-

Solubility Limit: > 50 mg/mL (approx. 285 mM).[1]

-

Mechanism: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the N-H proton of the isatin ring, effectively solvating the molecule.

-

Application: Suitable for preparing high-concentration Master Stocks (10 mM – 100 mM) for long-term storage.[1]

Secondary Organic Solvents[1]

-

Ethanol (EtOH) & Methanol (MeOH): this compound is soluble in lower alcohols, particularly upon warming.[1] These are preferred for recrystallization during synthesis but are less ideal for biological stock solutions due to volatility and potential toxicity in sensitive cell lines at high percentages.[1]

-

Dimethylformamide (DMF): Similar solubility profile to DMSO but generally avoided in cell-based assays due to higher cytotoxicity.[1]

-

Chloroform/Dichloromethane: Soluble.[1][3][4] Primarily used during extraction and purification phases (e.g., separating from reaction mixtures).

The Aqueous Challenge (Precipitation Risk)

This compound is hydrophobic.[1] When a concentrated DMSO stock is introduced directly into an aqueous buffer (PBS, media), the local solvent environment changes rapidly.

-

The "Crash-Out" Effect: If the final DMSO concentration drops below the solvation threshold before the compound disperses, this compound will form micro-precipitates. These are often invisible to the naked eye but cause significant assay variability (e.g., false negatives in potency, false positives in light scattering).

Protocol: Preparation of Stock and Working Solutions

This protocol ensures sterility, stability, and homogeneity.

Phase 1: Master Stock Preparation (50 mM)

Materials: this compound powder, Anhydrous DMSO (Grade

-

Calculate: To prepare 1 mL of a 50 mM stock (

g/mol ): -

Weigh: Accurately weigh ~8.8 mg of this compound into a sterile amber vial.

-

Solubilize: Add 1.0 mL of sterile, anhydrous DMSO.

-

Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: Solution must be optically clear and orange/red.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Phase 2: Serial Dilution (The "Step-Down" Method)

Objective: Dilute the stock into culture media while keeping the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Workflow Diagram:

Figure 1: Step-wise dilution workflow to prevent compound precipitation (Crashing Out).

Procedure:

-

Intermediate Step: Do not dilute the 50 mM stock directly to 10

M in media (a 1:5000 jump). -

Create a 100x or 1000x secondary stock in pure DMSO first if necessary, OR create an intermediate dilution in media containing a higher % of DMSO (e.g., 10%), then dilute that intermediate into the final wells.

-

Mixing: Mix rapidly during addition. Do not allow the DMSO drop to sit on top of the aqueous layer.[1]

Stability and Degradation Risks

Isatin derivatives are susceptible to specific degradation pathways in solution.

| Pathway | Trigger | Prevention |

| Alkaline Hydrolysis | High pH (> 8.[1]5) | The lactam ring (amide bond) can open (ring-cleavage) in strong base, forming isatinic acid derivatives.[1] Maintain pH < 8.0. |

| Oxidation | Light + Oxygen | Isatins are photosensitive.[1] Always use amber vials. |

| Hygroscopicity | Water in DMSO | DMSO absorbs atmospheric water.[1] Wet DMSO lowers solubility.[1] Use anhydrous DMSO and seal tightly. |

References

-

Synthesis and Biological Activity of Isatin Derivatives Source: Journal of Advanced Pharmaceutical Technology & Research Context: Discusses the solubility and solvent choices (DMSO) for biological evaluation of isatin analogs. URL:[Link]

-

Solubility of Isatin in Organic Solvents Source: Journal of Chemical & Engineering Data Context: Provides thermodynamic solubility data for the parent compound isatin in DMSO, ethanol, and water, establishing the baseline for derivatives like this compound. URL:[Link]

-

Synthesis of Etodolac via this compound Source: IOSR Journal of Applied Chemistry Context: Details the synthesis of this compound from 2-ethylaniline and its subsequent conversion, highlighting reaction solvents. URL:[Link]

-

DMSO Solubility Data & Chemical Compatibility Source: Gaylord Chemical (DMSO Manufacturer) Context: Authoritative guide on DMSO miscibility and solubility parameters for organic heterocycles. URL:[Link]

Spectroscopic data (NMR, IR, Mass Spec) for 7-Ethylisatin characterization

Executive Summary

7-Ethylisatin (7-ethyl-1H-indole-2,3-dione) represents a critical structural variation of the isatin scaffold, widely utilized in the synthesis of antiviral agents, kinase inhibitors, and spiro-oxindole alkaloids. Unlike its N-alkylated counterparts, C7-substitution imposes unique steric constraints on the adjacent NH moiety, influencing both hydrogen bonding capacity and metabolic stability.

This guide provides a definitive spectroscopic framework for the identification and quality control of this compound. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating analytical matrix to distinguish this regioisomer from potential synthetic byproducts (e.g., 5-ethyl or N-ethyl isomers).

Synthetic Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via the Sandmeyer Isonitrosoacetanilide Synthesis starting from 2-ethylaniline.

Critical Impurity Markers:

-

Regioisomers: 4-ethylisatin (formed if cyclization occurs at the alternate ortho position, though sterically less favored).

-

Intermediates: Uncyclized isonitrosoacetanilide (detectable via oxime OH signals).

Visualization: Synthetic Pathway & Impurity Logic

Caption: Sandmeyer synthesis pathway highlighting the critical cyclization step where regio-selectivity determines the purity profile.

Mass Spectrometry (MS)

Objective: Confirmation of Molecular Weight and Structural Fingerprinting.[1]

Mass spectrometry provides the primary "Go/No-Go" confirmation. Isatin derivatives exhibit a characteristic fragmentation pattern dominated by the sequential loss of neutral small molecules.

Diagnostic Fragmentation Pathway[2]

-

Molecular Ion (M+): m/z 175 (Calculated for C10H9NO2).

-

Primary Fragment: Loss of Carbon Monoxide (CO, 28 Da) from the C3 position.

-

Secondary Fragment: Loss of Hydrogen Cyanide (HCN, 27 Da) resulting in a quinolinium-like cation.

Data Summary Table: MS Peaks

| Ion Type | m/z (ESI+) | Interpretation | Causality |

| [M+H]+ | 176 | Protonated Molecular Ion | Base peak in positive mode ESI. |

| [M+Na]+ | 198 | Sodium Adduct | Common in unbuffered LC-MS solvents. |

| Fragment 1 | 148 | [M+H - CO]+ | Ejection of C3-carbonyl (ketone) is thermodynamically driven to relieve ring strain/polarity. |

| Fragment 2 | 121 | [M+H - CO - HCN]+ | Collapse of the lactam ring; diagnostic of the indole core. |

Visualization: Fragmentation Logic

Caption: Stepwise ESI+ fragmentation pathway. The loss of CO (28 Da) is the signature event for isatin identification.

Infrared Spectroscopy (FT-IR)

Objective: Functional Group Validation (The "Double Carbonyl" Check).

IR is the fastest method to verify the integrity of the dione system. A degraded isatin (ring-opened to isatinic acid) will lose the distinct ketone band.

Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Resolution: 4 cm⁻¹.

-

Scans: 16.

Diagnostic Bands:

| Frequency (cm⁻¹) | Assignment | Structural Insight |

| 3200 - 3180 | N-H Stretch | Broad band. Note: In this compound, this may shift slightly due to steric crowding by the ethyl group compared to unsubstituted isatin. |

| 1745 - 1730 | C=O (C3 Ketone) | The most reactive carbonyl; appears at higher frequency due to ring strain and lack of resonance with the nitrogen lone pair. |

| 1620 - 1610 | C=O (C2 Lactam) | Lower frequency due to amide resonance (N lone pair conjugation). |

| 2960 - 2870 | C-H (Aliphatic) | Diagnostic sp3 stretches from the ethyl group (absent in parent isatin). |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive Regioisomer Assignment.

This is the gold standard. The presence of the ethyl group at C7 (ortho to NH) creates a distinct shielding/deshielding environment compared to C4, C5, or C6 substitutions.

Proton NMR (¹H NMR)

Solvent: DMSO-d6 (Preferred for solubility and NH visibility).

Key Features:

-

The Ethyl Handle: A classic triplet-quartet system.

-

The NH Proton: Typically appears very downfield (~11 ppm). In this compound, the C7-ethyl group prevents H-bonding aggregation to some extent but may also cause a slight upfield shift relative to 7-nitroisatin due to electron donation.

-

Aromatic Region: Integration must equal 3 protons.

¹H NMR Data Table (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Correlation (COSY) |

| 11.05 | Broad Singlet | 1H | N-H (Pos 1) | Exchangeable with D₂O. |

| 7.45 - 7.50 | Doublet (d) | 1H | Ar-H (Pos 4) | Couples with H5. |

| 7.35 | Doublet (d) | 1H | Ar-H (Pos 6) | Couples with H5. |

| 7.05 | Triplet (t) | 1H | Ar-H (Pos 5) | Couples with H4, H6. |

| 2.65 | Quartet (q) | 2H | -CH₂- (Ethyl) | Couples with Methyl. |

| 1.18 | Triplet (t) | 3H | -CH₃ (Ethyl) | Couples with Methylene. |

Carbon NMR (¹³C NMR)

Solvent: DMSO-d6.

Key Features:

-

Ketone (C3): Most downfield (~184 ppm).[2]

-

Amide (C2): ~160 ppm.

-

C7 Quaternary: The attachment point of the ethyl group will show a significant shift compared to unsubstituted isatin.

¹³C NMR Data Table (100 MHz, DMSO-d6)

| Shift (δ ppm) | Type | Assignment | Notes |

| 184.5 | Cq | C=O (C3) | Ketone carbonyl. |

| 159.8 | Cq | C=O (C2) | Amide carbonyl. |

| 149.5 | Cq | C7a | Bridgehead carbon. |

| 138.2 | CH | C6 | Aromatic CH. |

| 127.5 | Cq | C7 | Diagnostic: Ipso-carbon bearing ethyl group. |

| 124.1 | CH | C4 | Aromatic CH. |

| 122.8 | CH | C5 | Aromatic CH. |

| 118.5 | Cq | C3a | Bridgehead carbon. |

| 22.5 | CH₂ | Ethyl CH₂ | Methylene carbon. |

| 13.8 | CH₃ | Ethyl CH₃ | Methyl carbon. |

Visualization: NMR Connectivity Strategy

Caption: 2D NMR correlation strategy. HMBC is critical for linking the ethyl protons to the specific C7 aromatic carbon.

References

-

Silva, B. N. M., et al. "Synthesis and biological evaluation of isatin derivatives." Journal of the Brazilian Chemical Society, vol. 21, no. 11, 2010.

-

Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, vol. 34, no. 3, 1944, pp. 393–434.

-

Vine, K. L., et al. "Cytotoxic and Genotoxic Potential of N-Alkylisatins." Anti-Cancer Agents in Medicinal Chemistry, vol. 7, no. 6, 2007.

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web, 2023. (General Isatin Reference).

Sources

Isatin: From Endogenous Modulator to Natural Product Scaffold

A Technical Monograph for Drug Discovery & Phytochemistry

Executive Summary

Isatin (1H-indole-2,3-dione) represents a unique chemical entity that bridges the gap between endogenous mammalian signaling and natural product phytochemistry.[1] Historically known as the oxidative core of the dye Indigo, modern pharmacology recognizes isatin as a "privileged scaffold" due to its ability to modulate diverse biological targets, including monoamine oxidases (MAO) and natriuretic peptide receptors. This guide synthesizes the current understanding of isatin’s biosynthetic origins, its distribution in natural reservoirs, and the technical methodologies required for its isolation and quantification.

Part 1: Mammalian Endogenous Physiology

Unlike many alkaloids which are exclusively xenobiotic, isatin is an endogenous indole present in mammalian tissues, fluids, and the central nervous system (CNS).[1][2] Its identification as a major component of the biological marker "Tribulin" established its role in stress and anxiety regulation.[3]

1.1 Biosynthetic Pathway & Causality

The endogenous production of isatin is inextricably linked to Tryptophan metabolism. While the Kynurenine pathway is the dominant route for Tryptophan degradation, a minor fraction is diverted toward indole production.

-

The Gut-Liver Axis: Evidence suggests that endogenous isatin is not synthesized de novo entirely by human enzymes. Instead, commensal gut microbiota convert dietary Tryptophan into Indole. Indole is absorbed into the portal circulation and oxidized in the liver by Cytochrome P450 enzymes (specifically CYP2E1) to form isatin.

-

Neurochemistry: In the brain, isatin distribution is discontinuous, with highest concentrations found in the hippocampus and cerebellum, correlating with its role in memory and anxiety.

1.2 Mechanism of Action

Isatin functions as a promiscuous but potent modulator:

-

MAO Inhibition: It acts as a reversible inhibitor of Monoamine Oxidase B (MAO-B) with an IC50 in the low micromolar range (approx. 3 µM), regulating dopamine levels.

-

ANP Antagonism: It functions as a physiological antagonist to Atrial Natriuretic Peptide (ANP) receptors, specifically inhibiting particulate guanylate cyclase activity.[4]

1.3 Pathway Visualization

The following diagram illustrates the metabolic trajectory from Tryptophan to Isatin and its downstream physiological interactions.

Figure 1: The metabolic route of Isatin formation via the Gut-Liver axis and its primary physiological targets.

Part 2: Natural Sources (Phytochemical & Marine)

Beyond its endogenous presence, isatin is widely distributed in the plant and microbial kingdoms. It serves as a defensive allelochemical and a precursor to complex alkaloids.

2.1 Botanical and Microbial Reservoirs

The following table summarizes key natural sources validated by spectroscopic analysis.

| Kingdom | Genus/Species | Context & Concentration | Significance |

| Plantae | Isatis tinctoria (Woad) | Leaves; precursor to Indigo | Historical source of blue dye; anti-inflammatory properties in TCM. |

| Plantae | Couroupita guianensis | Floral extracts | Known as the "Cannonball Tree"; extracts show antimicrobial activity.[5][6] |

| Plantae | Melochia tomentosa | Melosatin alkaloids | Source of methoxy-phenylpentyl isatins (tumorigenic alkaloids).[7] |

| Fungi | Chaetomium globosum | Marine-derived strains | Produces prenylated isatin derivatives with cytotoxic potential. |

| Bacteria | Streptomyces albus | Fermentation broth | Source of 6-(3'-methylbuten-2'-yl)isatin. |

| Amphibia | Bufo frogs | Parotid gland secretions | Component of defensive toxins (bufadienolides context). |

Part 3: Technical Workflow - Extraction & Analysis

Isolating isatin requires preventing the oxidative degradation of co-occurring indoles (like indoxyl) which can lead to false positives or artifactual formation of indigo.

3.1 Protocol: Extraction from Isatis tinctoria Leaves

Objective: Isolate isatin for quantification using GC-MS. Causality: Acidification is critical to stabilize the amide moiety and prevent polymerization into indigo dimers.

-

Pre-treatment: Flash-freeze fresh leaves in liquid nitrogen immediately upon harvest to halt enzymatic activity (myrosinase/glucosidases). Pulverize to a fine powder.

-

Solvent Extraction:

-

Suspend powder in Ethyl Acetate (EtOAc) acidified with 0.1% Formic Acid.

-

Reasoning: EtOAc provides excellent recovery of the indole core, while formic acid maintains protonation.

-

Sonicate for 20 minutes at <30°C.

-

-

Purification:

-

Filter through a 0.22 µm PTFE membrane.

-

Evaporate solvent under reduced pressure (Rotavap) at 40°C.

-

-

Derivatization (Crucial for GC-MS):

-

Resuspend residue in Pyridine.

-

Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 mins.

-

Reasoning: Isatin has polar functional groups (C=O, N-H). Silylation improves volatility and peak shape, preventing tailing in the GC column.

-

3.2 Analytical Validation (GC-MS)

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-